molecular formula C21H20O5 B2784033 Tert-butyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate CAS No. 869080-45-5

Tert-butyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate

Cat. No. B2784033
M. Wt: 352.386
InChI Key: JFUHPTSGQCWZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate, also known as Boc-2-Oxo-3-Phenylchromene-7-Yl Glycinate, is a chemical compound that has gained significant attention in scientific research. It is a derivative of chromene, a heterocyclic compound that has been found to have various biological activities.

Scientific Research Applications

Silver-Catalyzed Cyclizations

Research by Hermann and Brückner (2018) demonstrates the use of tert-butyl derivatives in silver-catalyzed π-cyclizations, leading to the formation of 3,6-diaryl-4-hydroxy-2-pyrones or 2-aryl-4-(arylmethylidene)tetronic acids ("pulvinones") through controlled ring-size formation. This showcases the utility of tert-butyl derivatives in facilitating cyclization reactions, highlighting their application in synthesizing complex cyclic structures Hermann & Brückner, 2018.

Pd(II)-Catalyzed Acetoxylation

Vickers, Mei, and Yu (2010) explored the Pd(II)-catalyzed ortho C-H acetoxylation of phenethyl- and phenpropylamines, utilizing tert-butyl peroxyacetate as the oxidant. This process tolerates a wide range of functional groups and has been combined with subsequent intramolecular amination to afford functionalized indoline derivatives, showcasing the versatility of tert-butyl derivatives in facilitating complex synthetic transformations Vickers, Mei, & Yu, 2010.

Radical Reactions and Nucleophilic Substitutions

Jasch, Höfling, and Heinrich (2012) have shown that tert-butyl phenylazocarboxylates are versatile building blocks that can undergo nucleophilic substitutions and radical reactions, enabling the modification of the benzene ring through various pathways. This illustrates the applicability of tert-butyl derivatives in diverse synthetic strategies, including modifications of aromatic rings and the generation of aryl radicals Jasch, Höfling, & Heinrich, 2012.

Synthesis of Spirocyclic and Dendritic Structures

Research into the synthesis of spirocyclic indoline lactones and water-soluble dendritic macromolecules with tert-butyl esters further demonstrates the wide-ranging applications of tert-butyl derivatives in creating complex molecular architectures. These studies highlight the role of tert-butyl derivatives in enabling the construction of molecules with intricate structural features, including spirocyclic and dendritic frameworks Hodges, Wang, & Riley, 2004; Pesak, Moore, & Wheat, 1997.

properties

IUPAC Name

tert-butyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-21(2,3)26-19(22)13-24-16-10-9-15-11-17(14-7-5-4-6-8-14)20(23)25-18(15)12-16/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUHPTSGQCWZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate

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